molecular formula C21H21N3O2S B2572712 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1235164-79-0

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2572712
CAS No.: 1235164-79-0
M. Wt: 379.48
InChI Key: IHGATHCWEZASME-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyclopentylthio group, a nitrophenyl group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction using cyclopentylthiol. The nitrophenyl group can be added through a nitration reaction, and the p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may require bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-5-(4-nitrophenyl)-1-(p-tolyl)-1H-imidazole
  • 2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazole
  • 2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Uniqueness

2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopentylthio group, in particular, may impart unique steric and electronic properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-9-11-17(12-10-15)23-20(16-5-4-6-18(13-16)24(25)26)14-22-21(23)27-19-7-2-3-8-19/h4-6,9-14,19H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGATHCWEZASME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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